molecular formula C7H7ClN4 B3351861 6-Chloro-2,9-dimethyl-9H-purine CAS No. 40423-36-7

6-Chloro-2,9-dimethyl-9H-purine

Cat. No.: B3351861
CAS No.: 40423-36-7
M. Wt: 182.61 g/mol
InChI Key: SKTPMBONYIWPAC-UHFFFAOYSA-N
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Description

6-Chloro-2,9-dimethyl-9H-purine is a chemical compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 2nd and 9th positions of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,9-dimethyl-9H-purine typically involves the chlorination of 2,9-dimethylpurine. One common method is the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . This reaction can be carried out under pressure or by heating the reactants to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,9-dimethyl-9H-purine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include anilines and other nucleophiles.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the nature of the substituent introduced. For example, substitution with aniline can yield 6-anilino-2,9-dimethyl-9H-purine.

Scientific Research Applications

6-Chloro-2,9-dimethyl-9H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,9-dimethyl-9H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The chlorine atom and methyl groups influence its binding affinity and specificity. The compound can inhibit certain enzymes by mimicking the natural substrates or by binding to the active sites, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Similar in structure but lacks the methyl groups at the 2nd and 9th positions.

    2,6-Dichloropurine: Contains an additional chlorine atom at the 2nd position.

    2,9-Dimethylpurine: Lacks the chlorine atom at the 6th position.

Uniqueness

6-Chloro-2,9-dimethyl-9H-purine is unique due to the specific arrangement of the chlorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-2,9-dimethylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTPMBONYIWPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566993
Record name 6-Chloro-2,9-dimethyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40423-36-7
Record name 6-Chloro-2,9-dimethyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This was prepared in a manner similar to that described in Example 9 for 6-chloro-9-methylpurine, except that 5-amino-4-chloro-2-methyl-6-methylaminopyrimidine was used as the starting material and the reaction was carried out at 60° C. for 6 hrs. The title compound was obtained in 97% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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